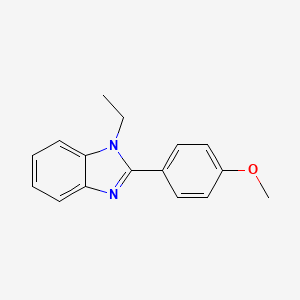![molecular formula C16H21N5O4 B5621492 2-{[(5-methoxy-2-furoyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621492.png)
2-{[(5-methoxy-2-furoyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of chemicals that include pyrazole and pyrazine derivatives. These compounds are of interest in the field of organic chemistry for their diverse range of biological activities and potential applications in pharmaceuticals. The synthesis of such compounds involves multi-step chemical reactions that allow for the introduction of various functional groups, enhancing their chemical diversity and potential applications.
Synthesis Analysis
The synthesis of pyrazole and pyrazine derivatives typically involves the reaction of hydrazine with various carbonyl compounds. For example, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives has been achieved through reactions involving acetylacetone or 2-(4-methoxybenzylidene)malononitrile, indicating a versatile approach for the synthesis of complex molecules like the one (Hassan, Hafez, & Osman, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[(5-methoxyfuran-2-carbonyl)amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-19(2)16(23)20-6-7-21-12(10-20)8-11(18-21)9-17-15(22)13-4-5-14(24-3)25-13/h4-5,8H,6-7,9-10H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCMESCKUNGNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)C3=CC=C(O3)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5621446.png)
![(1S*,5R*)-6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621453.png)

![2-ethyl-9-(N-methylglycyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5621460.png)
![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)

![N-ethyl-2-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5621491.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenoxy-2-furamide](/img/structure/B5621494.png)
![8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5621497.png)


